molecular formula C8H13N3O2 B6262028 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole CAS No. 1932238-32-8

2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole

Cat. No.: B6262028
CAS No.: 1932238-32-8
M. Wt: 183.2
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Description

2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxy group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as an amino acid derivative, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using reagents like methyl iodide in the presence of a base.

    Construction of the Oxadiazole Ring: The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of these targets is beneficial.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to the creation of advanced products with improved performance.

Mechanism of Action

The mechanism of action of 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2R,4R)-4-hydroxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole
  • 2-[(2R,4R)-4-aminopyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole
  • 2-[(2R,4R)-4-chloropyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole

Uniqueness

Compared to these similar compounds, 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1932238-32-8

Molecular Formula

C8H13N3O2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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